molecular formula C13H15N3O3 B1294499 Glycyl-L-tryptophan CAS No. 2390-74-1

Glycyl-L-tryptophan

Cat. No.: B1294499
CAS No.: 2390-74-1
M. Wt: 261.28 g/mol
InChI Key: AJHCSUXXECOXOY-NSHDSACASA-N
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Description

Glycyl-L-tryptophan: is a dipeptide composed of glycine and L-tryptophan. It has the molecular formula C₁₃H₁₅N₃O₃ and a molecular weight of 247.2698 g/mol

Mechanism of Action

Mode of Action

The mode of action of Glycyltryptophan is not well-defined. As a dipeptide, it may be involved in protein synthesis and degradation processes. It could interact with its targets, leading to changes in cellular functions . The exact nature of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Glycyltryptophan may be involved in various biochemical pathways related to protein metabolism. It could be a product of protein digestion or protein catabolism . .

Biochemical Analysis

Biochemical Properties

Glycyltryptophan plays a significant role in biochemical reactions, particularly in the context of protein digestion and catabolism. It interacts with various enzymes and proteins during these processes. For instance, it is known to be involved in the photooxidation reactions, where it interacts with singlet oxygen and free radicals . Additionally, glycyltryptophan has been shown to exhibit antioxidant properties, reacting with reactive oxygen species and protecting biological molecules from oxidative damage .

Cellular Effects

Glycyltryptophan influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to have physiological or cell-signaling effects, although most dipeptides, including glycyltryptophan, are typically short-lived intermediates on their way to specific amino acid degradation pathways . The compound’s impact on cell function includes modulation of oxidative stress responses and potential involvement in signaling pathways related to cellular protection and repair.

Molecular Mechanism

At the molecular level, glycyltryptophan exerts its effects through various binding interactions with biomolecules. It has been shown to interact with singlet oxygen and free radicals, exhibiting free-radical scavenging activity . These interactions help in mitigating oxidative damage to cellular components. Additionally, glycyltryptophan may influence enzyme activity, either through inhibition or activation, thereby affecting metabolic pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of glycyltryptophan over time have been studied. The compound’s stability can be influenced by factors such as temperature, pH, and exposure to light. Studies have shown that glycyltryptophan can undergo photooxidation, leading to changes in its chemical structure and activity . Long-term effects on cellular function have been observed, particularly in the context of oxidative stress and cellular protection mechanisms.

Dosage Effects in Animal Models

The effects of glycyltryptophan at different dosages have been studied in animal models. These studies have revealed that the compound’s impact can vary with dosage, with potential threshold effects observed at specific concentrations. High doses of glycyltryptophan may lead to toxic or adverse effects, while lower doses may exhibit protective or beneficial effects on cellular function .

Metabolic Pathways

Glycyltryptophan is involved in various metabolic pathways, particularly those related to protein digestion and amino acid degradation. It interacts with enzymes and cofactors that facilitate its breakdown into constituent amino acids . The compound’s involvement in metabolic pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, glycyltryptophan is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can be influenced by factors such as concentration gradients and binding affinities.

Subcellular Localization

Glycyltryptophan’s subcellular localization can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with other biomolecules and its overall biochemical activity.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Glycyl-L-tryptophan can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives .

Scientific Research Applications

Glycyl-L-tryptophan has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Glycyl-L-tryptophan is unique due to its specific combination of glycine and L-tryptophan, which imparts distinct chemical and biological properties. Its anxiolytic activity, without the side effects associated with other anxiolytics, sets it apart from similar compounds .

Properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHCSUXXECOXOY-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301315473
Record name Glycyl-L-tryptophan
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Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Glycyltryptophan
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CAS No.

2390-74-1
Record name Glycyl-L-tryptophan
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Record name Glycyltryptophan
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Record name Glycyl-L-tryptophan
Source EPA DSSTox
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Record name α-glycyltryptophan
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Record name GLYCYLTRYPTOPHAN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Glycyltryptophan?

A1: Glycyltryptophan has a molecular formula of C13H15N3O3 and a molecular weight of 261.27 g/mol. []

Q2: What spectroscopic techniques are used to characterize Glycyltryptophan?

A2: Glycyltryptophan has been characterized using various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide valuable insights into its structure, bonding, and interactions with other molecules. [, , ]

Q3: How does the stability of Glycyltryptophan in solution change with pH?

A3: The stability of Glycyltryptophan in solution is influenced by pH. At alkaline pH, both photolysis rates and fluorescence quantum yields increase for Glycyltryptophan. []

Q4: How does the presence of oxygen affect the photolysis of Glycyltryptophan?

A4: Oxygen plays a significant role in the photolysis of Glycyltryptophan, particularly at higher pH levels. Degassed samples show significantly reduced photolysis rates compared to aerated samples. []

Q5: Can Glycyltryptophan act as a substrate for enzymatic reactions?

A5: Yes, Glycyltryptophan can be hydrolyzed by enzymes like peptidases found in various biological systems. For instance, canine pancreatic secretions show increased protein and bicarbonate output when stimulated by Glycyltryptophan. []

Q6: Have any computational studies investigated Glycyltryptophan's interactions?

A6: Yes, molecular docking studies have been conducted to evaluate the potential of Glycyltryptophan derivatives as antiviral agents against SARS-CoV-2. These simulations provide insights into the binding affinities and potential inhibitory effects of these compounds on viral proteases. []

Q7: How do structural modifications of Glycyltryptophan affect its biological activity?

A7: Structural modifications, such as the addition of acyl groups or other chemical moieties, can significantly impact the biological activity of Glycyltryptophan. For example, N-(6-phenylhexanoyl)glycyl-L-tryptophan amide (GB-115) exhibits anxiolytic effects. []

Q8: What are some strategies for improving the stability and bioavailability of Glycyltryptophan-based drugs?

A8: Research on Glycyltryptophan derivatives explores various formulation strategies to improve stability, solubility, and bioavailability. These include utilizing specific binding agents, disintegrants, and sliding agents in tablet or capsule formulations. []

Q9: Is there evidence of Glycyltryptophan or its derivatives crossing the blood-brain barrier?

A9: Yes, research shows that certain Glycyltryptophan derivatives, such as noopept (N-phenylacetyl-L-prolyl-glycine ethyl ester) and GB-115, can penetrate the blood-brain barrier in rats. This suggests that these compounds can directly interact with brain structures, potentially contributing to their pharmacological effects. [, ]

Q10: What in vivo studies have been conducted on Glycyltryptophan derivatives?

A10: In vivo studies in rats have shown that Glycyltryptophan derivatives, such as noopept and dilept (methyl ether of N-caproyl-L-prolyl-L-tyrosine), exhibit neuroprotective and antipsychotic effects, respectively. These studies highlight the potential therapeutic applications of these compounds in addressing neurological and psychiatric disorders. []

Q11: What is the significance of the glycyltryptophan test in the context of stomach cancer?

A11: The glycyltryptophan test, initially proposed as a diagnostic tool for stomach cancer, aimed to detect the presence of a peptid-splitting enzyme specific to cancerous tissues. While initially promising, subsequent research yielded mixed results regarding its reliability and diagnostic accuracy. [, ]

Q12: What preclinical safety data is available for the Glycyltryptophan derivative GB-115?

A12: Preclinical studies on GB-115 have demonstrated its safety profile in animal models. Acute toxicity studies in mice and rats revealed no lethal effects at high doses. Chronic administration in rabbits and rats for six months did not induce any irreversible pathological changes. Furthermore, GB-115 showed no allergenic, immunotoxic, or mutagenic activity and did not negatively impact reproductive function or fetal development. [, ]

Q13: What analytical techniques are commonly employed to quantify Glycyltryptophan and its derivatives?

A13: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common technique used to analyze and quantify Glycyltryptophan and its derivatives in biological samples. This approach offers high sensitivity and selectivity, making it suitable for pharmacokinetic studies and drug development. [, ]

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